(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 3rd position, and an imino group at the 3rd position of the indole ring
Preparation Methods
The synthesis of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the reaction of 5-bromo-2,3-dihydro-1H-indol-2-one with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
(3Z)-3-[(4-Bromophenyl)imino]-2-(4-methoxyphenyl)-1-indanone: This compound has a similar structure but differs in the position of the methoxy group and the presence of an indanone ring.
(E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one: This compound has a benzyl group at the 1st position and a methyl group at the 5th position, making it structurally distinct. The uniqueness of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer unique chemical and biological properties.
Properties
CAS No. |
57743-22-3 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
WGAFLWYXQOACCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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